Cas no 53636-17-2 ((2S)-1-(dimethylamino)propan-2-ol)

(2S)-1-(Dimethylamino)propan-2-ol is a chiral amino alcohol with a molecular formula of C5H13NO. This compound features a stereogenic center at the C2 position, making it valuable in asymmetric synthesis and as a building block for pharmaceuticals and fine chemicals. Its dimethylamino and hydroxyl functional groups provide versatile reactivity, enabling use as a ligand or catalyst in enantioselective reactions. The (S)-configuration ensures high stereochemical purity, which is critical for applications requiring precise chirality. The compound exhibits good solubility in polar organic solvents, facilitating its use in synthetic workflows. Its stability under standard conditions and well-defined stereochemistry make it a reliable intermediate for research and industrial applications.
(2S)-1-(dimethylamino)propan-2-ol structure
53636-17-2 structure
Product Name:(2S)-1-(dimethylamino)propan-2-ol
CAS No:53636-17-2
MF:C5H13NO
MW:103.162821531296
MDL:MFCD00065950
CID:366843
PubChem ID:6950248
Update Time:2025-10-29

(2S)-1-(dimethylamino)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(Dimethylamino)propan-2-ol
    • (S)-(+)-1-Dimethylamino-2-propanol
    • 2-Propanol,1-(dimethylamino)-, (2S)-
    • (+)-Dimethyl-(2-hydroxy-propyl)-amin
    • (+)-dimethyl-(2-hydroxy-propyl)-amine
    • (S)-1-(dimethylamino)-2-propanol
    • (S)-1-dimethylamino-2-propanol
    • (S)-1-Dimethylaminopropan-2-ol
    • 462039_ALDRICH
    • AC1OCT7N
    • AC1Q29O9
    • DSSTox_CID_26562
    • DSSTox_GSID_46562
    • DSSTox_RID_81721
    • (S)-Dimepranol
    • L-(+)-1-(Dimethylamino)propan-2-ol
    • (2S)-1-(dimethylamino)propan-2-ol
    • DTXCID3026562
    • 2-Propanol, 1-(dimethylamino)-, (S)-
    • SCHEMBL907639
    • Dimepranol, (S)-
    • A11394
    • NCXUNZWLEYGQAH-YFKPBYRVSA-N
    • NCGC00166221-01
    • AKOS006237658
    • MFCD00065950
    • (S)-1-Dimethylamino-propan-2-ol
    • 2-Propanol, 1-(dimethylamino)-, (2S)-
    • (S)(+)-L-Dimethylamino-2-propanol
    • CHEMBL3186803
    • CAS-53636-17-2
    • NCGC00166221-02
    • (2S)-1-(Dimethylamino)-2-propanol
    • UNII-Y46IE54IB6
    • Y46IE54IB6
    • Tox21_112356
    • 53636-17-2
    • A26927
    • (2S)-1-(Dimethylamino)-2-propanol;(S)-1-(dimethylamino)propan-2-ol
    • AS-76513
    • DTXSID5046562
    • WLZ2855
    • (2S)-1-(Dimethylamino)-2-propanol (ACI)
    • 2-Propanol, 1-(dimethylamino)-, (S)- (ZCI)
    • C5H13NO
    • MDL: MFCD00065950
    • Inchi: 1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1
    • InChI Key: NCXUNZWLEYGQAH-YFKPBYRVSA-N
    • SMILES: O[C@@H](C)CN(C)C

Computed Properties

  • Exact Mass: 103.09979
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 45.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Color/Form: Not available
  • Density: 0.887±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 29.84°C (estimate)
  • Boiling Point: 31-35 ºC (29 Torr)
  • Flash Point: 25.6±0.0 ºC,
  • Refractive Index: n20/D 1.419(lit.)
  • Solubility: Soluble (493 g/l) (25 º C),
  • PSA: 23.47
  • LogP: -0.07120
  • Solubility: Not available

(2S)-1-(dimethylamino)propan-2-ol Security Information

  • Hazardous Material transportation number:UN 2733 3/PG 2
  • Hazard Category Code: 10-34
  • Safety Instruction: 16-26-27-36/37/39-45
  • Hazardous Material Identification: C
  • Risk Phrases:R10

(2S)-1-(dimethylamino)propan-2-ol Pricemore >>

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(2S)-1-(dimethylamino)propan-2-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Vinyl propionate Solvents: Vinyl propionate ;  40 °C; 75 h
Reference
Synthesis of optically active methadones, LAAM and bufuralol by lipase-catalysed acylations
Hull, Jonathan D.; Scheinmann, Feodor; Turner, Nicholas J., Tetrahedron: Asymmetry, 2003, 14(5), 567-576

Production Method 2

Reaction Conditions
Reference
Synthesis of tritium labeled choline analogs
Rajagopal, Srinivasan; Diksic, Mirko, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(2), 231-6

Production Method 3

Reaction Conditions
1.1 Reagents: Vinyl propionate Catalysts: Triacylglycerol lipase ;  24 h, rt
Reference
Chemo-enzymatic synthesis and properties of novel optically active cationics containing carbonate linkages
Banno, Taisuke; Kawada, Kazuo; Matsumura, Shuichi, Journal of Oleo Science, 2011, 60(4), 185-195

Production Method 4

Reaction Conditions
1.1 Reagents: (4R,5S)-2-Methyl-4,5-diphenyl-1,3,2-oxazaborolidine
Reference
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ,  Water
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Auxiliary structure and asymmetric induction in the Mukaiyama-aldol reactions of chiral silyl ketene acetals
Gennari, Cesare; Molinari, Francesco; Cozzi, PierGiorgio; Oliva, Ambrogio, Tetrahedron Letters, 1989, 30(38), 5163-6

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: tert-Butanol
1.2 Reagents: Hydrogen
Reference
Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphosphine)(1,2-diamine) Complexes
Ohkuma, Takeshi; Ishii, Dai; Takeno, Hiroshi; Noyori, Ryoji, Journal of the American Chemical Society, 2000, 122(27), 6510-6511

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Enantioselective addition of diorganozincs to aldehydes catalyzed by β-amino alcohols
Noyori, R.; Suga, S.; Kawai, K.; Okada, S.; Kitamura, M.; et al, Journal of Organometallic Chemistry, 1990, 382(1-2), 19-37

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-22-Λ)-Bis(acetato-κO,κO′)[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-… Solvents: Methanol
Reference
Homogeneous asymmetric hydrogenation of functionalized ketones
Kitamura, Masato; Ohkuma, Takeshi; Inoue, Shinichi; Sayo, Noboru; Kumobayashi, Hidenori; et al, Journal of the American Chemical Society, 1988, 110(2), 629-31

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
p-Hydroxymethadone: synthesis, crystal structure and CD properties
Brine, George A.; Boldt, Karl G.; Prakash, Doriswamy; Kotchmar, Dennis J.; Bondeson, Virginia C.; et al, Journal of the Chemical Society, 1991, (8), 1809-14

Production Method 10

Reaction Conditions
1.1 Reagents: (-)-Menthol ,  Lithium aluminum hydride Solvents: Diethyl ether
Reference
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), [1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphin… Solvents: Ethanol ,  Dichloromethane
Reference
Synthesis of new cationic BINAP-ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]
Mashima, Kazushi; Kusano, Kohhei; Ohta, Tetsuo; Noyori, Ryoji; Takaya, Hidemasa, Journal of the Chemical Society, 1989, (17), 1208-10

Production Method 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Pyrrolidinium, 2-(hydroxymethyl)-1,1-dimethyl-, (2S)-, tetrafluoroborate(1-) (1:… Solvents: Isopropanol ,  Dimethylformamide ;  rt
Reference
Electroreductive generation of (S)-(+)-N,N-dimethyl-2-(hydroxymethyl)-pyrrolidinium mercury compound for enantioselective synthesis of 2-amino-1-alkyl/aryl ethanols
Yadav, Ashok K.; Manju, Meera, Indian Journal of Chemistry, 2006, (12), 2770-2772

(2S)-1-(dimethylamino)propan-2-ol Raw materials

(2S)-1-(dimethylamino)propan-2-ol Preparation Products

(2S)-1-(dimethylamino)propan-2-ol Suppliers

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(CAS:53636-17-2)(2S)-1-(dimethylamino)propan-2-ol
Order Number:A26927
Stock Status:in Stock
Quantity:1.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):207.0
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Amadis Chemical Company Limited
(CAS:53636-17-2)(2S)-1-(dimethylamino)propan-2-ol
A26927
Purity:99%
Quantity:1.0g
Price ($):207.0
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